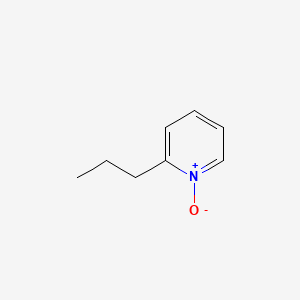
2-Propylpyridine 1-oxide
Numéro de catalogue B1607168
Poids moléculaire: 137.18 g/mol
Clé InChI: AEMUJNMHHWNVSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06080754
Procedure details


To a solution of 2-n-propylpyridine (187.4 g, 1.505 mol) in 900 ml of acetic acid was added 149 ml of 35% aqueous hydrogen peroxide and the mixture was stirred and heated to 70-80° C. After three hours a further 104 ml of the hydrogen peroxide solution was added, and the mixture was maintained at the same temperature for an additional nine hours. The mixture was concentrated to about 300 ml in volume, 300 ml of water was added, and the mixture was concentrated as far as possible. The residue was made alkaline with anhydrous sodium carbonate, shaken with 750 ml of dichloromethane, and allowed to stand overnight. The resulting deposit of sodium carbonate and sodium acetate was removed by filtration. The filtrate was dried over magnesium sulfate, the solvent removed, and the residue distilled under reduced pressure. This gave 176 g (81%) of 2-n-propylpyridine-N-oxide. B.p. 120-140° C./9-15 mbar. 1H-NMR (CDCl3, 200 MHz) δ: 1.05 (t, 3H); 1.80 (sext, 2H); 2.89 (t, 2H); 7.10-7.28 (m, 3H); 8.28 (d, 1H).




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[CH2:2][CH3:3].[OH:10]O>C(O)(=O)C>[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N+:5]=1[O-:10])[CH2:2][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
187.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
149 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
104 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was maintained at the same temperature for an additional nine hours
|
|
Duration
|
9 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated to about 300 ml in volume, 300 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated as far as possible
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaken with 750 ml of dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting deposit of sodium carbonate and sodium acetate was removed by filtration
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The filtrate was dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)C1=[N+](C=CC=C1)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
